molecular formula C12H14N2S B14574838 N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide CAS No. 61589-32-0

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide

Cat. No.: B14574838
CAS No.: 61589-32-0
M. Wt: 218.32 g/mol
InChI Key: LNOOKYPUOUAZOV-UHFFFAOYSA-N
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Description

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide typically involves the reaction of 2,3-dihydroindole with prop-2-enyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-prop-2-enyl-2,3-dihydroindole-1-carboxamide
  • N-prop-2-enyl-2,3-dihydroindole-1-carboxylate

Uniqueness

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and carboxylate analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

CAS No.

61589-32-0

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-prop-2-enyl-2,3-dihydroindole-1-carbothioamide

InChI

InChI=1S/C12H14N2S/c1-2-8-13-12(15)14-9-7-10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,13,15)

InChI Key

LNOOKYPUOUAZOV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)N1CCC2=CC=CC=C21

Origin of Product

United States

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